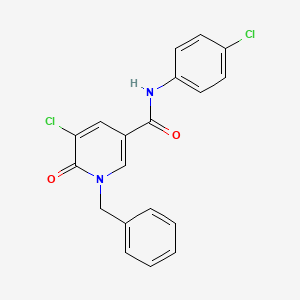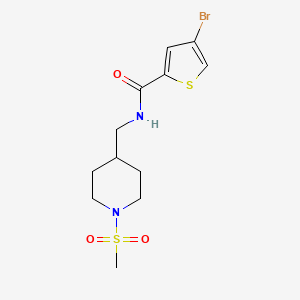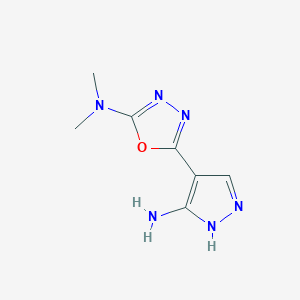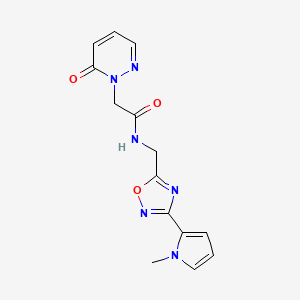
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, starting from basic chemical precursors to more complex structures. For example, the synthesis of related pyridine and pyrazole derivatives can be achieved through reactions involving carboxylic acids, amides, and various cyclization processes, showcasing the diverse synthetic strategies that could be applied to compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details such as bond lengths, angles, and overall geometry. These studies can highlight the planarity or non-planarity of certain molecular fragments and the presence of intramolecular or intermolecular interactions, such as hydrogen bonding, which significantly influence the stability and reactivity of the molecule (Zhang, Zhang, Tu, & Jia, 2006).
Chemical Reactions and Properties
Chemical properties are deeply influenced by the molecular structure. The reactivity of such a compound can involve nucleophilic or electrophilic sites that participate in various chemical reactions. For instance, the reactivity of the pyridine and pyrazole moieties, commonly seen in similar compounds, can be exploited in synthetic chemistry to create a multitude of derivatives with potential biological or material applications (Demir et al., 2016).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, are crucial for understanding their behavior in various environments and applications. These properties are often determined through a combination of experimental techniques and theoretical calculations, providing insight into the compound's stability and suitability for specific uses (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of the compound. Studies on similar compounds have shown that the presence of specific functional groups can lead to varied reactivity patterns, which are important for designing new reactions and materials. For instance, the analysis of NLO properties and molecular docking of related compounds provides valuable information on their electronic properties and potential interactions with biological targets (Jayarajan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has explored the reaction of substituted pyridinium salts, including compounds similar to 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with liquid ammonia and potassium permanganate. This process introduces an imino group adjacent to the nitrogen atom and depends on the substituents present (Buurman & Plas, 1986).
- The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, an intermediate in the production of loratadine, involves a process starting from a compound structurally related to the query compound (Guan, 2013).
Pharmacological Studies
- Studies on 5,6-diarylpyridines, closely related to the query compound, have identified their role as human CB1 inverse agonists. This research is significant for understanding the potential pharmacological applications of these compounds (Meurer et al., 2005).
- Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the receptor-binding properties of compounds similar to the query compound (Shim et al., 2002).
Chemical Reactions and Derivatives
- The generation of polysubstituted 2-pyridinecarboxylic acid derivatives from reactions involving compounds similar to the query compound highlights the versatility and reactivity of these chemicals (Dubois et al., 1996).
- Studies on enamines have investigated the reaction of enamino ketones derived from compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide with aryl isocyanates, revealing significant insights into the chemical properties and potential applications of these compounds (Tsuge & Inaba, 1973).
Eigenschaften
IUPAC Name |
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-6-8-16(9-7-15)22-18(24)14-10-17(21)19(25)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZISWZGWJWHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)


![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)





![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)
![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)